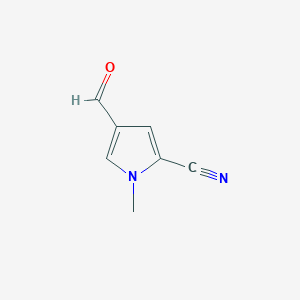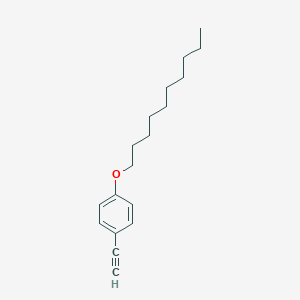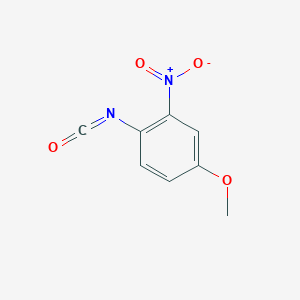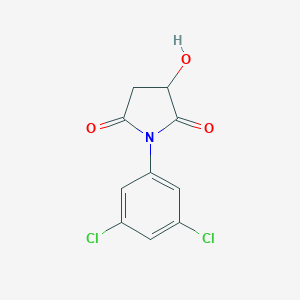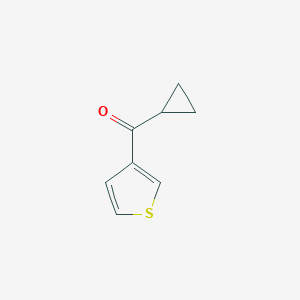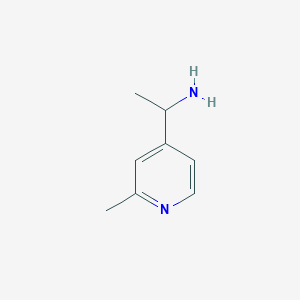
1-(2-Methylpyridin-4-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxopentanedioic acid can be synthesized through several methods. One common method involves the oxidation of 1,3-dihydroxyacetone using a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures .
Industrial Production Methods
In industrial settings, 3-Oxopentanedioic acid is often produced through the microbial fermentation of glucose. Specific strains of bacteria or fungi are used to convert glucose into 3-Oxopentanedioic acid under controlled conditions. This method is preferred due to its cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Oxopentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form glutaric acid.
Reduction: It can be reduced to form 3-hydroxyglutaric acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Glutaric acid.
Reduction: 3-Hydroxyglutaric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways and is used in studies related to cellular metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic marker for certain metabolic disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxopentanedioic acid involves its role as an intermediate in various biochemical pathways. It participates in the tricarboxylic acid cycle (TCA cycle) and is involved in the synthesis and degradation of amino acids and fatty acids. Its molecular targets include enzymes such as aconitase and isocitrate dehydrogenase, which are key components of the TCA cycle .
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: Similar in structure but lacks the keto group.
3-Hydroxyglutaric acid: Similar but has a hydroxyl group instead of a keto group.
Oxaloacetic acid: Similar in function as an intermediate in the TCA cycle but has a different structure.
Uniqueness
3-Oxopentanedioic acid is unique due to its keto group, which makes it a versatile intermediate in organic synthesis and biochemical pathways. Its ability to undergo various chemical reactions and its role in metabolism distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(2-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALYOUZSNROLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114919-76-5 |
Source


|
| Record name | 1-(2-methylpyridin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
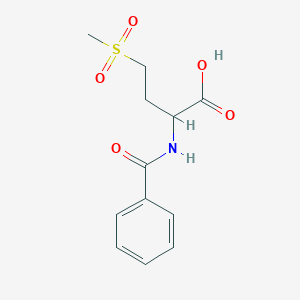
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
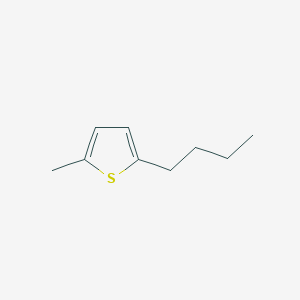
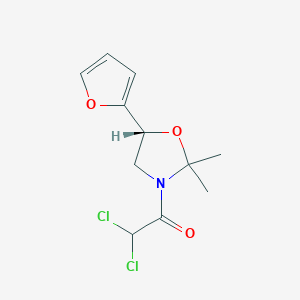
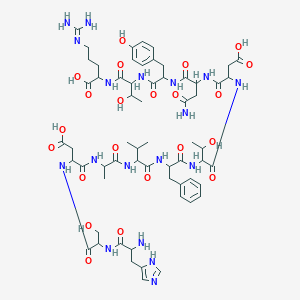

![[2-acetyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55625.png)
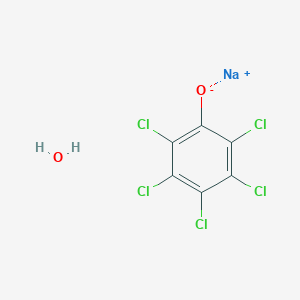
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
